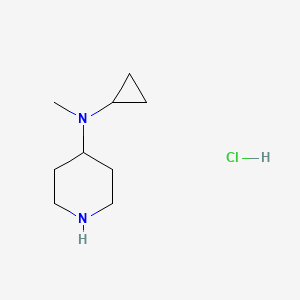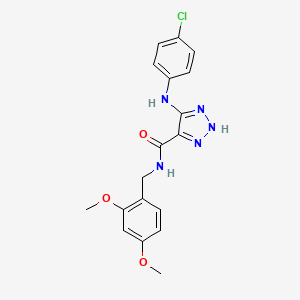
N-Cyclopropyl-N-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Cyclopropyl-N-methylamine is an organic compound with the molecular formula C4H9N. It is a colorless liquid with a pungent odor and is used in various chemical syntheses. This compound is known for its unique structural properties, which include a cyclopropyl ring and a methyl group attached to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cyclopropyl-N-methylamine can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with formaldehyde and hydrogen in the presence of a catalyst. Another method includes the reaction of cyclopropylamine with methyl iodide under basic conditions.
Industrial Production Methods
In industrial settings, N-Cyclopropyl-N-methylamine is often produced through the catalytic hydrogenation of cyclopropyl cyanide. This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-methylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-cyclopropyl-N-methylamine oxide.
Reduction: It can be reduced to form cyclopropylmethylamine.
Substitution: It can participate in substitution reactions where the cyclopropyl or methyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: N-Cyclopropyl-N-methylamine oxide.
Reduction: Cyclopropylmethylamine.
Substitution: Various substituted amines depending on the reagents used.
Scientific Research Applications
N-Cyclopropyl-N-methylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-methylamine involves its interaction with various molecular targets. For instance, it can act as a substrate for cytochrome P450 enzymes, leading to its N-dealkylation. This process involves the hydroxylation of the N-substituent, followed by the decomposition of the resulting carbinolaniline complex .
Comparison with Similar Compounds
N-Cyclopropyl-N-methylamine can be compared with other similar compounds such as:
Cyclopropylamine: Lacks the methyl group, making it less sterically hindered.
N-Methylcyclopropanamine: Similar structure but different reactivity due to the position of the methyl group.
Cyclopropylmethylamine: Lacks the N-methyl group, affecting its chemical properties and reactivity.
These comparisons highlight the unique structural and chemical properties of N-Cyclopropyl-N-methylamine, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H19ClN2 |
|---|---|
Molecular Weight |
190.71 g/mol |
IUPAC Name |
N-cyclopropyl-N-methylpiperidin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H18N2.ClH/c1-11(8-2-3-8)9-4-6-10-7-5-9;/h8-10H,2-7H2,1H3;1H |
InChI Key |
KZLTYMCEOUGVOV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2CCNCC2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,2R,4aR,8aS)-1-[2-(furan-3-yl)ethyl]-2,4a,5-trimethyl-2,3,4,7,8,8a-hexahydronaphthalene-1-carboxylic acid](/img/structure/B14104749.png)
![N-(3-chlorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14104761.png)
![[(3aR)-5-(benzoyloxymethyl)-6-hydroxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methyl benzoate](/img/structure/B14104765.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate](/img/structure/B14104771.png)
![Ethyl 4-[(4-hydroxy-5-methylthieno[2,3-d]pyrimidin-6-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B14104778.png)
![2-(3-Hydroxypropyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104786.png)
![2-[(5-Hydroxy-1,5-dimethylhexyl)amino]-4-methyl-6-[(5-methyl-1H-pyrazol-3-yl)amino]-3-pyridinecarbonitrilehydrochloride](/img/structure/B14104788.png)
![ethyl 2-[9-(4-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B14104795.png)

![methyl 5-(propan-2-yl)-2-({[5-(pyridin-3-yl)-1H-pyrazol-3-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B14104809.png)

![4-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B14104812.png)
![2-(2-{5-[2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-5,6-dihydro-2H-pyran-3-yl}ethenyl)-3,3-dimethyl-1-phenyl-3H-indol-1-ium tetrafluoroborate](/img/structure/B14104817.png)
![9-(4-ethoxyphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104821.png)
